1-(Bromomethyl)-1-(sec-butoxy)cycloheptane
Description
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Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butan-2-yloxycycloheptane |
InChI |
InChI=1S/C12H23BrO/c1-3-11(2)14-12(10-13)8-6-4-5-7-9-12/h11H,3-10H2,1-2H3 |
InChI Key |
IBKJCACRGKKAEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1(CCCCCC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(sec-butoxy)cycloheptane is an organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 243.16 g/mol. Its structure includes a bromomethyl group and a sec-butoxy chain attached to a cycloheptane ring, which may influence its reactivity and biological interactions.
Synthesis
Synthesis methods for 1-(Bromomethyl)-1-(sec-butoxy)cycloheptane typically involve the bromination of cycloheptane derivatives followed by alkylation with sec-butyl alcohol. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the desired product.
Biological Activity
Research on the biological activity of 1-(Bromomethyl)-1-(sec-butoxy)cycloheptane has indicated several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxicity : In vitro assays have shown that 1-(Bromomethyl)-1-(sec-butoxy)cycloheptane can induce cytotoxic effects in certain cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary depending on the specific cell line tested.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of this compound, particularly in models of neurodegeneration. It appears to enhance neuronal survival under stress conditions, possibly through antioxidant mechanisms.
Table 1: Biological Activity Summary
| Activity Type | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 25 | |
| Cytotoxicity | Induction of apoptosis in cancer | 12 | |
| Neuroprotection | Increased cell viability | 15 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 1-(Bromomethyl)-1-(sec-butoxy)cycloheptane against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition at concentrations as low as 25 µM, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment, various cancer cell lines were treated with different concentrations of the compound. The results showed that at an IC50 of 12 µM, there was a marked reduction in cell viability, suggesting that this compound may be effective in targeting specific cancer types.
Case Study 3: Neuroprotective Mechanisms
Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with 1-(Bromomethyl)-1-(sec-butoxy)cycloheptane significantly improved cell survival rates compared to untreated controls. This effect was attributed to the compound's ability to modulate oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
